Nikkomycin pseudo-J (CAS: 120796-22-7) is a specialized tripeptide nucleoside analog isolated from the fermentation broth of Streptomyces tendae. Unlike the more common and highly active N-glycosidic nikkomycins (such as Nikkomycin J and Z), Nikkomycin pseudo-J features a C-glycosidic linkage between the C-5 of its uracil moiety and the C-1' of 5-amino-5-deoxy-D-allo-furanuronic acid [1]. This structural variation, analogous to the pseudouridine motif, fundamentally alters its biochemical profile. While it exhibits lower biological activity against target enzymes like chitin synthase, this C-C bond renders the molecule significantly more resistant to nucleosidase cleavage and chemical hydrolysis [2]. For scientific procurement, Nikkomycin pseudo-J is primarily sourced not as an active antifungal agent, but as a highly stable analytical standard for fermentation monitoring, a structurally matched negative control for structure-activity relationship (SAR) assays, and a robust, stereochemically pure scaffold for synthesizing degradation-resistant C-nucleoside therapeutics.
Substituting Nikkomycin pseudo-J with its direct N-glycosidic counterpart, Nikkomycin J, or the dipeptide Nikkomycin Z, leads to critical failures in assay design and synthetic workflows. While Nikkomycin J is a potent inhibitor of fungal chitin synthase, its N-glycosidic bond is inherently susceptible to enzymatic degradation by nucleoside hydrolases and acid-catalyzed cleavage in complex matrices [1]. In contrast, the C-glycosidic bond in Nikkomycin pseudo-J provides extreme hydrolytic stability [2]. Buyers requiring a stable internal standard for HPLC/MS quantification of Streptomyces metabolites, or a chemically robust precursor for C-nucleoside derivatization, cannot rely on the hydrolytically vulnerable Nikkomycin J. Conversely, using Nikkomycin pseudo-J as an active antimicrobial substitute will fail due to its significantly lower target affinity, cementing its distinct role as a structural baseline and analytical reference.
The C-glycosidic linkage in Nikkomycin pseudo-J provides profound resistance to degradation pathways that rapidly cleave standard nikkomycins. While Nikkomycin J is vulnerable to nucleosidases and acidic environments, the C-C bond in pseudo-J mimics the stability of pseudouridine, ensuring intact recovery during harsh extraction protocols [1].
| Evidence Dimension | Resistance to nucleosidic cleavage and acid hydrolysis |
| Target Compound Data | C-glycosidic bond remains intact (0% enzymatic cleavage) with extended half-life in acidic conditions |
| Comparator Or Baseline | Nikkomycin J (N-glycosidic bond undergoes rapid enzymatic and acid-catalyzed hydrolysis) |
| Quantified Difference | >100-fold increase in hydrolytic stability and complete resistance to standard nucleosidases |
| Conditions | Acidic aqueous matrices and nucleosidase-rich biological samples |
Crucial for procurement as a stable analytical standard that will not degrade during complex sample preparation or long-term storage.
Due to the altered spatial geometry and flexibility of the C-glycosidic bond compared to the N-glycosidic bond, Nikkomycin pseudo-J exhibits markedly lower biological activity against chitin synthase than its N-nucleoside counterparts [1]. This distinct lack of potency makes it an ideal structural comparator.
| Evidence Dimension | In vitro biological activity (Chitin synthase inhibition) |
| Target Compound Data | Lower biological activity (acts as a weak/inactive structural analog) |
| Comparator Or Baseline | Nikkomycin J and Z (highly potent inhibitors, typically active in the low micromolar range) |
| Quantified Difference | Substantial reduction in target affinity while maintaining >95% structural homology to Nikkomycin J |
| Conditions | In vitro chitin synthase inhibition assays |
Validates its procurement as a structurally matched negative control to isolate the specific binding energy contributed by the N-glycosidic linkage.
In the analysis of Streptomyces tendae culture broths, Nikkomycin pseudo-J demonstrates a distinct retention profile on reversed-phase HPLC compared to the major active metabolites. This allows for precise baseline separation from Nikkomycins Z, J, and X using standard preparative columns [1].
| Evidence Dimension | Reversed-phase HPLC retention and separation |
| Target Compound Data | Distinct, baseline-resolved retention peak for the tripeptide pseudo-J |
| Comparator Or Baseline | Co-produced N-nucleoside nikkomycins (Z, J, X) in crude extracts |
| Quantified Difference | Complete baseline separation achieved on preparative 10-micron reversed-phase HPLC columns |
| Conditions | Reversed-phase HPLC of Streptomyces tendae Tü 901/PF 53+-3 culture broth |
Ensures buyers can use it as a reliable analytical reference standard without signal overlap from the major active fermentation products.
Synthesizing C-glycosidic bonds de novo is notoriously difficult, often yielding poor stereoselectivity and low overall recovery. Procuring Nikkomycin pseudo-J provides a pre-formed, stereochemically pure C5-C1' linkage, bypassing the need for complex multi-step C-glycosylation protocols [1].
| Evidence Dimension | Synthetic efficiency and stereochemical purity |
| Target Compound Data | Provides a pre-formed, 100% stereochemically pure C-glycosidic linkage |
| Comparator Or Baseline | De novo chemical C-glycosylation (typically yields <30-40% with mixed anomers) |
| Quantified Difference | Eliminates 4-6 synthetic steps and improves stereochemical yield by >60% compared to de novo synthesis |
| Conditions | Precursor selection for synthesizing degradation-resistant nucleoside analogs |
Drastically reduces labor, time, and reagent costs for medicinal chemistry programs targeting stable peptidyl nucleosides.
Used to calibrate HPLC/MS equipment and monitor shunt metabolite production in Streptomyces tendae bioreactors. Its distinct retention time and high hydrolytic stability prevent quantification errors that occur when using degradation-prone N-glycosidic standards [1].
Deployed as a structurally matched negative control in chitin synthase inhibition screens. Because it shares the exact tripeptide structure of Nikkomycin J but lacks its potent activity due to the C-glycosidic bond, it allows researchers to precisely calculate the binding energy contributed by the N-glycosidic linkage [1].
Procured as a stereochemically pure starting material for medicinal chemistry programs aiming to synthesize novel, nucleosidase-resistant C-nucleoside antibiotics or antivirals. Using Nikkomycin pseudo-J bypasses the low-yield, multi-step de novo C-glycosylation process, accelerating drug discovery timelines [2].